molecular formula C16H23NO3 B2956082 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide CAS No. 1795455-12-7

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B2956082
CAS No.: 1795455-12-7
M. Wt: 277.364
InChI Key: DUXOWPWDFGBUNQ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane backbone linked to a substituted ethylamine group. The ethyl chain is branched at the second carbon, bearing a methoxy group and a 2-methoxyphenyl substituent. Its design shares motifs with serotonin receptor ligands (e.g., 5-HT1A imaging agents) and lipophilic carboxamides, which are often optimized for blood-brain barrier penetration .

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-10-6-5-9-13(14)15(20-2)11-17-16(18)12-7-3-4-8-12/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXOWPWDFGBUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the carboxamide group, and the attachment of the methoxy-substituted phenyl and ethyl groups. Common synthetic routes may involve:

    Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Carboxamide Group Introduction: The carboxamide group can be introduced via amidation reactions using amines and carboxylic acids or their derivatives.

    Attachment of Methoxy-Substituted Groups: This step may involve nucleophilic substitution reactions where methoxy-substituted phenyl and ethyl groups are attached to the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy-substituted phenyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • The additional methoxy group in the target increases logP, suggesting enhanced lipophilicity and possibly improved membrane permeability.
  • The benzyl analog’s lower molecular weight (233.31 vs. ~294.37) may favor better solubility (logSw = -2.9094), whereas the target’s bulkier structure could reduce aqueous solubility .

Functional Comparison with trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide

This compound () shares a carboxamide core and methoxyphenyl moiety but incorporates a piperazinyl group and pyridyl substituents. Unlike the target compound, it serves as a precursor for [F-18]Mefway , a PET tracer for 5-HT1A receptor imaging.

Key Differences :

  • Structural Complexity : ’s compound includes a piperazine ring and tosyloxymethylcyclohexane, enhancing receptor specificity but reducing synthetic accessibility compared to the target’s simpler ethyl branch.
  • Applications : The piperazinyl-pyridyl design enables selective 5-HT1A binding, whereas the target’s structure lacks such pharmacophoric groups, limiting direct functional parallels .

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide is a synthetic organic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of carboxamides, characterized by a cyclopentane ring fused with a carboxylic acid group. The structural formula can be represented as follows:

PropertyValue
Molecular FormulaC₁₉H₂₃N₁O₃
Molecular Weight313.39 g/mol
CAS Number1796949-85-3

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating conditions where enzyme overactivity is problematic.
  • Receptor Binding : It may bind to certain receptors, influencing signaling pathways that are critical for various physiological processes.

1. Antiviral Activity

Recent studies have explored the antiviral potential of this compound against various viruses. For instance, it has been shown to exhibit significant activity against Dengue virus (DENV) in vitro. The compound's mechanism involves the inhibition of host kinases AAK1 and GAK, which are essential for viral entry and replication.

Study ReferenceFindings
Demonstrated potent anti-DENV activity in human primary dendritic cells (MDDCs).
Showed that treatment with the compound reduced DENV infection rates significantly.

2. Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory effects of this compound. Preliminary results suggest that it may reduce inflammation markers in various cellular models.

Study ReferenceFindings
Indicated potential for reducing pro-inflammatory cytokines in cell cultures.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeatureBiological Activity
N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamideCyclobutane ringDifferent enzyme interaction profile
N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamideCyclopropane ringAltered reactivity and binding affinity

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study 1 : A study on the efficacy of this compound in a mouse model demonstrated significant reduction in viral load when administered during early infection stages.
  • Case Study 2 : Research involving human cell lines indicated that treatment with this compound led to a decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

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